Propane, 1-nitro-, ion(1-)

Beschreibung

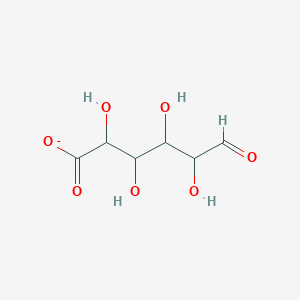

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O7- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles and Formation of the Propane, 1 Nitro , Ion 1

Definition and Tautomeric Equilibria of Nitronate Species

"Propane, 1-nitro-, ion(1-)" is an anion formed by the removal of a proton from the carbon atom adjacent to the nitro group (the α-carbon) of 1-nitropropane (B105015). wikipedia.org This ion is more specifically referred to as a nitronate. Nitroalkanes, such as 1-nitropropane, that possess an α-hydrogen are weakly acidic and can exist in a tautomeric equilibrium with their more acidic aci-nitro form (also known as a nitronic acid). wikipedia.orgscienceinfo.commatanginicollege.ac.in

The deprotonation of the α-carbon in a nitroalkane by a base leads to the formation of a resonance-stabilized nitronate anion. scienceinfo.comspcmc.ac.in This anion has its negative charge delocalized between the α-carbon and the two oxygen atoms of the nitro group. The resonance stabilization contributes to the acidity of the α-proton. scienceinfo.com

The equilibrium between the nitroalkane and the aci-form generally favors the nitro form, which is thermodynamically more stable. scienceinfo.comspcmc.ac.in Upon acidification, the sodium salt of a nitroalkane initially forms the aci-nitro tautomer, which then slowly converts to the more stable nitro form. spcmc.ac.in In the case of propane (B168953) 1-nitronate, it rapidly and almost completely generates 1-nitropropane under physiological conditions. nih.govsigmaaldrich.com

| Property | Description |

| Compound Name | Propane, 1-nitro-, ion(1-) |

| Synonym | 1-Propanenitronate |

| Parent Compound | 1-Nitropropane nih.gov |

| Formation | Deprotonation of the α-carbon of 1-nitropropane wikipedia.org |

| Key Feature | Exists in tautomeric equilibrium with its conjugate acid, 1-nitropropane scienceinfo.commatanginicollege.ac.in |

Mechanisms of Nitronate Anion Generation

The generation of the "Propane, 1-nitro-, ion(1-)" can be achieved through two primary mechanisms: simple chemical deprotonation and enzyme-catalyzed proton abstraction.

The most direct method for generating nitronate anions is through proton abstraction from the corresponding nitroalkane using a base. wikipedia.orgspcmc.ac.in The C-H bond adjacent (alpha) to the nitro group is acidic due to the strong electron-withdrawing nature of the nitro group. wikipedia.org When a primary nitroalkane like 1-nitropropane is treated with a base, the α-proton is removed, yielding the nitronate anion. wikipedia.orgspcmc.ac.in

The general reaction is as follows: R-CH₂-NO₂ + Base ⇌ [R-CH=NO₂]⁻ + Base-H⁺

This process is a fundamental reaction in organic chemistry, serving as the initial step for various synthetic transformations, such as the Henry nitroaldol reaction and Michael additions. wikipedia.orgmatanginicollege.ac.in The rate of this deprotonation depends on the strength of the base and the structure of the nitroalkane. utk.edu

In biological systems, the formation of nitronate anions can be catalyzed by specific enzymes. nih.govnih.gov A notable example is nitroalkane oxidase (NAO), a flavoenzyme that catalyzes the oxidation of nitroalkanes. nih.govacademie-sciences.fr The first and often rate-limiting step of this enzymatic reaction is the abstraction of an α-proton from the nitroalkane substrate by a basic amino acid residue in the enzyme's active site, such as aspartate (Asp402). nih.govacademie-sciences.fracademie-sciences.fr This enzymatic deprotonation generates the nitronate anion as a bound intermediate. academie-sciences.fracademie-sciences.fr

The rate enhancement for this process is substantial; the second-order rate constant for deprotonation of nitroethane by NAO at 25 °C is about 1.2 x 10⁹ times greater than the rate for the same reaction catalyzed by an acetate (B1210297) ion in solution. nih.gov This acceleration corresponds to a difference in the free energy of activation of 12.3 kcal/mol, highlighting the catalytic power of the enzyme. nih.govnih.govacs.org Another enzyme, 2-nitropropane (B154153) dioxygenase, also initiates its catalytic cycle by abstracting a proton from the nitroalkane substrate to form a nitronate. academie-sciences.fracademie-sciences.fr Furthermore, studies have shown that liver cytosol can catalyze the nitro-aci tautomerism, suggesting a role for cellular enzymes in the generation of these reactive species. nih.gov

| Parameter | Non-Enzymatic (Acetate-catalyzed) | Enzymatic (NAO-catalyzed) |

| Catalyst | Acetate ion | Nitroalkane Oxidase (NAO) |

| Rate Enhancement | Baseline | ~1.2 x 10⁹-fold greater than acetate nih.gov |

| ΔΔG‡ (kcal/mol) | Baseline | 12.3 (relative to acetate) nih.govnih.gov |

| Mechanism | Simple acid-base reaction | Proton abstraction by active site residue (Asp402) nih.govacademie-sciences.fr |

Computational and Theoretical Elucidations of Propane, 1 Nitro , Ion 1 Structure and Energetics

Density Functional Theory (DFT) Studies of Anionic and Neutral Conformers

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of nitroalkane anions. aip.org DFT calculations are used to determine the geometries and relative energies of the various stable conformations (conformers) of both the 1-nitropropane (B105015) anion and its neutral counterpart. aip.orgresearchgate.net These calculations are crucial for interpreting experimental data, such as from photoelectron spectroscopy. researchgate.net

Studies have employed hybrid functionals like the Becke-3-Lee-Yang-Parr (B3LYP) in conjunction with basis sets such as 6-311++G(2df,2p) to accurately model these systems. aip.org Such computational approaches have identified several stable conformers for the 1-nitropropane anion, arising from rotations around the C-C and C-N bonds. aip.orgscitation.org

The conformational landscape of the 1-nitropropane anion is characterized by several minima on its potential energy surface, corresponding to different spatial arrangements of its atoms. scitation.org The primary sources of these different conformations are the internal rotations around the C-N and C-C single bonds. aip.org

Computational studies have identified at least five stable conformers for the 1-nitropropane anion. scitation.org The relative energies of these conformers are crucial for determining their population distribution at a given temperature. For instance, at an estimated ion temperature of 250 K, multiple conformers could be present in experimental ion beams. aip.org The two lowest-lying conformers are of particular interest as they are the most likely to be observed. aip.orgscitation.org

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 250 K (%) |

|---|---|---|

| I (Global Minimum) | 0.00 | ~55 |

| II | 0.34 | ~25 |

| III | 0.86 | ~10 |

| IV | 1.22 | ~5 |

| V | 1.57 | ~5 |

This table presents the relative energies and corresponding Boltzmann populations for the most stable conformers of the 1-nitropropane anion, as determined by DFT calculations at the ωB97XD/6-31+G* + 2s2p level of theory.* researchgate.net

A potential energy surface (PES) provides a comprehensive representation of a molecule's energy as a function of its geometric parameters. libretexts.orgwikipedia.org For the 1-nitropropane anion, the PES helps to visualize the energy barriers that separate the different conformers and thus describes the pathways for isomerization. chemrxiv.orgchemrxiv.org

The stability of various conformers with respect to isomerization through internal rotation around the C-N bond has been established by calculating the potential energy curve along this coordinate. scitation.org These calculations reveal the transition states that connect adjacent minima on the PES. The energy of these transition states determines the rate at which the anion can convert from one conformation to another. Understanding these pathways is essential for a complete picture of the ion's dynamics.

Advanced Quantum Chemical Methodologies

Beyond standard DFT, more advanced computational techniques are employed to investigate complex phenomena such as the influence of a solvent or the dynamics of electron detachment.

The reactivity of an ion in solution can be significantly different from its behavior in the gas phase. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that models these solvent effects. nih.govscispace.com In a QM/MM simulation, the ion and possibly a few surrounding solvent molecules are treated with a high level of quantum mechanical theory, while the bulk solvent is described using a less computationally expensive molecular mechanics force field. nih.gov

This method allows for the study of how the solvent influences the structure and energetics of the 1-nitropropane anion and its reactions. chemrxiv.org For instance, the presence of a polar solvent can stabilize the charge on the anion, potentially altering reaction barriers and, consequently, reaction rates. researchgate.net While specific QM/MM studies on the reaction rates of the 1-nitropropane anion are not abundant, the methodology is well-suited to investigate such processes, providing a bridge between theoretical gas-phase models and experimental solution-phase chemistry. dntb.gov.ua

Trajectory surface hopping is a semiclassical method used to simulate the dynamics of molecules, particularly when transitions between different electronic states are involved. nih.govtum.de For the 1-nitropropane anion, this technique has been used to study the process of vibration-induced autodetachment. researchgate.net

In this process, the anion is first excited into a higher vibrational state. researchgate.net The trajectory surface hopping simulations then follow the time evolution of the molecule's atoms. ornl.gov These simulations show that the vibrational energy can couple to the electronic degrees of freedom, leading to the detachment of the excess electron. researchgate.net This is a key mechanism for the decay of the anionic state. Such studies provide detailed, time-resolved information about the autodetachment process, which is difficult to access experimentally. researchgate.net

Charge Distribution and Electronic Structure Analysis of Nitronate Ions

The 1-nitropropane anion is a type of nitronate ion, characterized by the delocalization of the negative charge. Understanding the distribution of this charge and the nature of the molecular orbitals is fundamental to explaining the ion's stability and reactivity.

In nitroalkane anions, the excess electron is primarily located in a π* orbital, which is antibonding in character. aip.org This leads to a significant structural rearrangement compared to the neutral molecule, particularly in the nitro group, which distorts from a planar to a more pyramidal geometry. aip.org

The negative charge is not confined to a single atom but is distributed over the nitro group and, to a lesser extent, the adjacent carbon atom. This charge delocalization is a key feature of nitronate ions and contributes to their relative stability. The distribution of charge within the ion can be quantified using various population analysis schemes in quantum chemical calculations. This information is critical for understanding the ion's electrostatic interactions with other molecules and its nucleophilic character. nih.govnih.gov

Compound Index

| Propane (B168953), 1-nitro-, ion(1-) |

| 1-Nitropropane |

| 1-Nitropropanide |

Mulliken Population Analysis and Delocalization Characteristics

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into the distribution of electron density. For the 1-nitropropane anion, the additional electron is primarily localized on the nitro group (-NO₂). This is a common feature of nitroalkane anions, where the excess electron occupies a π* molecular orbital that is largely centered on the nitro group.

This delocalization of the negative charge over the nitrogen and oxygen atoms of the nitro group is a key factor in the stability of the anion. The electron-withdrawing nature of the nitro group facilitates the accommodation of the extra electron. While specific Mulliken charge values are highly dependent on the computational method and basis set employed, the qualitative picture consistently shows a significant increase in negative charge on the oxygen atoms and the nitrogen atom of the nitro moiety compared to the neutral 1-nitropropane molecule. The alkyl chain (CH₃CH₂CH₂-) is less affected, though minor polarization effects are expected. The delocalization contributes to a significant change in the geometry of the nitro group upon electron attachment, moving towards a more pyramidal structure around the nitrogen atom. scitation.org

Electronic State Characterization

The electronic state of the 1-nitropropane anion has been characterized through a combination of experimental photoelectron spectroscopy and theoretical calculations. scitation.orgresearchgate.net These studies provide critical energetic information about the anion, including its stability relative to the neutral molecule.

Two key experimental observables that characterize the electronic state of the anion are the adiabatic electron affinity (AEA) and the vertical detachment energy (VDE). The AEA is the energy difference between the ground state of the neutral molecule and the ground state of the anion, representing the minimum energy required to remove the electron. The VDE is the energy required to detach the electron from the anion without any change in the anion's geometry, resulting in the neutral molecule in a vibrationally excited state.

Computational studies, in conjunction with experimental findings, have established values for these properties, which are crucial for understanding the anion's stability and reactivity. scitation.orgresearchgate.netaip.orgnih.gov

| Property | Value (eV) | Value (meV) |

|---|---|---|

| Adiabatic Electron Affinity (AEA) | 0.223 ± 0.006 | 223 ± 6 |

| Vertical Detachment Energy (VDE) | 0.92 ± 0.05 | 920 ± 50 |

The significant difference between the AEA and VDE is indicative of a substantial geometric rearrangement upon electron detachment, consistent with the aforementioned changes in the nitro group. scitation.org The ground electronic state of the 1-nitropropane anion is a valence-bound state, where the excess electron is accommodated in a molecular orbital, as opposed to a more weakly bound dipole-bound state. scitation.org Theoretical calculations have also explored the existence of multiple stable conformers for the 1-nitropropane anion, which are close in energy. scitation.org

Spectroscopic Probes of Propane, 1 Nitro , Ion 1

Photoelectron Spectroscopy (PES) Investigations

Low-energy velocity map photoelectron imaging has been a important technique for investigating the 1-nitropropanide anion (1-NP⁻) in the gas phase. These studies provide fundamental insights into the electron binding energies and the structural changes that occur upon electron detachment.

The adiabatic electron affinity (AEA) represents the energy difference between the ground state of the neutral molecule and the ground state of the anion. For 1-nitropropane (B105015), the AEA has been experimentally determined through photoelectron spectroscopy. The reported AEA for 1-nitropropane is (223 ± 6) meV. scielo.brresearchgate.net This relatively low value indicates that the excess electron is weakly bound. The first sharp peak in the photoelectron spectrum, common to spectra taken at various photon energies, is observed at a binding energy of (223 ± 5) meV, which is assigned as the origin (0-0) transition and thus corresponds to the AEA. researchgate.net

The vertical detachment energy (VDE) is the energy required to remove the electron from the anion without any change in the geometry of the nuclei, resulting in the neutral molecule in the same geometry as the anion. This value corresponds to the maximum of the photoelectron spectral envelope. For the 1-nitropropanide anion, the VDE has been measured to be (0.92 ± 0.05) eV. scielo.brresearchgate.net The significant difference between the AEA and VDE points to a substantial geometric rearrangement upon electron detachment, primarily localized within the nitro group. researchgate.net

Table 1: Electron Affinities and Detachment Energies for 1-Nitropropanide Anion

| Parameter | Value (eV) | Value (meV) |

| Adiabatic Electron Affinity (AEA) | 0.223 ± 0.006 | 223 ± 6 |

| Vertical Detachment Energy (VDE) | 0.92 ± 0.05 | 920 ± 50 |

Data sourced from Adams, Knurr, and Weber (2012). scielo.brresearchgate.net

The photoelectron spectra of the 1-nitropropanide anion exhibit vibrational fine structure. This structure arises from the excitation of vibrational modes in the neutral 1-nitropropane molecule upon electron detachment. The analysis of these vibrational progressions is aided by Franck-Condon simulations based on density functional theory (DFT) calculations. scielo.brresearchgate.net

A prominent feature in the low-energy photoelectron spectra is a second peak observed at (296 ± 5) meV. researchgate.net The spacing between the first two distinct features in the spectrum is (73 ± 7) meV, which corresponds to a vibrational frequency of (589 ± 56) cm⁻¹. researchgate.net This progression provides information about the vibrational modes of the neutral molecule that are activated during the photodetachment process, reflecting the geometric changes between the anion and the neutral species. The use of Franck-Condon simulations is crucial for assigning these features and identifying the specific vibrational modes involved. researchgate.net

Unusual resonances have been observed in the photoelectron spectra of the 1-nitropropanide anion. A key characteristic of these resonances is that their kinetic energy is independent of the photon energy of the detaching radiation. scielo.brresearchgate.net This phenomenon is inconsistent with direct photodetachment. These features are discussed as potential rescattering phenomena, where the photodetached electron interacts with the neutral molecule before being detected. scielo.brresearchgate.net The experimental photoelectron angular distributions are consistent with this interpretation.

Infrared Spectroscopy of Cryogenic Nitronate Ions

While specific cryogenic infrared (IR) spectroscopy data for the isolated "Propane, 1-nitro-, ion(1-)" is not readily found in the searched literature, the technique itself is a powerful tool for structural elucidation of gas-phase ions. nih.govresearchgate.net Cryogenic ion spectroscopy, often using messenger-tagging techniques, provides highly resolved vibrational spectra by cooling the ions to temperatures as low as 0.4 K. rsc.orgmpg.de This cooling minimizes thermal broadening, resulting in sharp spectral features that provide a unique vibrational fingerprint of the ion. indiana.edu

For a nitronate ion like 1-nitropropanide, a cryogenic IR spectrum would be expected to show characteristic bands for the C=N double bond and the symmetric and asymmetric stretches of the NO₂ group. academie-sciences.frspectroscopyonline.com For example, IR studies of a related (nitronato)copper complex showed intense bands assigned to ν(C=N) near 1612 cm⁻¹ and ν(NO₂) modes between 943 and 1162 cm⁻¹. academie-sciences.fr By comparing the experimental cryogenic IR spectrum with theoretical spectra calculated using methods like DFT, it is possible to determine the precise three-dimensional structure of the ion in the gas phase. mpg.de This approach has been successfully applied to distinguish between isomers and conformers of various complex molecular ions. indiana.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the structure of nitronate anions in solution. Both ¹H and ¹³C NMR provide valuable information on electron distribution, solvent effects, and conformational preferences. rsc.orgrsc.org

Studies on a range of nitronate anions have shown that the chemical shift of the α-carbon (the carbon bearing the nitro group) is highly sensitive to the solvent. rsc.org For instance, the α-carbon resonance of nitronates appears approximately 10 ppm to lower field (deshielded) in methanol (B129727) compared to dimethyl sulphoxide. rsc.org This deshielding is attributed to a solvent-dependent charge distribution, where hydrogen bonding in methanol causes a higher electron density to be localized on the oxygen atoms of the nitronate, thereby deshielding the α-carbon. rsc.orgrsc.org

¹H NMR spectroscopy is used to determine the preferred conformation of nitronate anions. A deshielding effect of the nitronate group on neighboring protons has been observed, which can be used to deduce stereochemistry. rsc.org For comparison, the ¹H NMR spectrum of the neutral 1-nitropropane in CDCl₃ shows signals for the α-CH₂ protons at ~4.36 ppm, the β-CH₂ protons at ~2.03 ppm, and the γ-CH₃ protons at ~1.03 ppm. chemicalbook.com Upon formation of the nitronate anion, the α-proton is removed, and significant shifts in the remaining proton signals would be expected due to the change in electronic structure at the α-carbon. These applications demonstrate the utility of NMR in characterizing the structure and behavior of the "Propane, 1-nitro-, ion(1-)" in different chemical environments.

Reactivity and Reaction Mechanisms of the Propane, 1 Nitro , Ion 1

Dual Nucleophilic and Electrophilic Nature of Nitronate Ions

Nitronate ions, including the 1-nitropropanide ion, possess a delocalized negative charge across the carbon and the two oxygen atoms of the nitro group. This resonance stabilization contributes to their stability and modulates their reactivity. wikipedia.orgmdpi.com While the highest electron density resides on the oxygen atoms, the α-carbon also bears a significant portion of the negative charge, rendering it nucleophilic. wikipedia.org This dual nature allows nitronates to react with a variety of electrophiles at either the carbon or oxygen atoms.

Furthermore, under certain conditions, nitronates can exhibit electrophilic character. frontiersin.orgnih.gov Protonation or reaction with other electrophiles at the oxygen atom can generate a nitronic acid or its derivatives, which can then be susceptible to nucleophilic attack. This "umpolung" or reversal of polarity is a key aspect of nitronate chemistry. frontiersin.org

The protonation of a nitronate ion is a fundamental process that can occur at either the α-carbon (C-protonation) or one of the oxygen atoms (O-protonation). researchgate.netwikipedia.org C-protonation is a reversible process that regenerates the starting nitroalkane, in this case, 1-nitropropane (B105015). wikipedia.org O-protonation, on the other hand, leads to the formation of a nitronic acid (also known as an aci-nitro compound), which is a tautomer of the nitroalkane. frontiersin.org

The selectivity between C- and O-protonation is influenced by several factors, including the reaction conditions and the nature of the proton source. researchgate.netmasterorganicchemistry.com Rapid protonation, often with strong acids, tends to favor O-protonation, which is kinetically controlled. Slower, thermodynamically controlled protonation often leads to the more stable C-protonated product. youtube.com The resulting nitronic acid is generally unstable and can undergo further reactions, such as the Nef reaction, where it is converted to a carbonyl compound. wikipedia.org

Table 1: Comparison of C-Protonation and O-Protonation of Propane (B168953), 1-nitro-, ion(1-)

| Feature | C-Protonation | O-Protonation |

| Product | 1-Nitropropane | 1-Propionitronic acid |

| Kinetic vs. Thermodynamic Control | Thermodynamic | Kinetic |

| Reversibility | Reversible | Can be irreversible depending on subsequent reactions |

| Subsequent Reactions | Regeneration of the starting material | Nef reaction (hydrolysis to propanal), cycloadditions |

Nitronate ions, or more accurately their corresponding nitronic acids or silyl (B83357) nitronates, can function as 1,3-dipoles in cycloaddition reactions. mdpi.comchesci.com A 1,3-dipole is a molecule or ion that has a delocalized four-electron π-system over three atoms. chesci.com In these reactions, the nitronate derivative reacts with a dipolarophile, typically an alkene or alkyne, in a concerted [3+2] cycloaddition to form a five-membered heterocyclic ring. rsc.orgmdpi.comchem-station.com

This reactivity is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing heterocycles, such as isoxazolidines and isoxazolines, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgnih.gov The stereochemistry of the cycloaddition can often be controlled, leading to the formation of specific stereoisomers. chem-station.com

Participation in Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the α-carbon of the 1-nitropropanide ion makes it a valuable reagent for the formation of new carbon-carbon bonds. mdpi.comchemistry-reaction.com This reactivity is central to several important name reactions in organic chemistry.

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitronate ion to an aldehyde or ketone. wikipedia.orgchemistry-reaction.com The reaction begins with the deprotonation of the nitroalkane to form the nucleophilic nitronate ion. wikipedia.org This is followed by the nucleophilic attack of the nitronate's α-carbon on the carbonyl carbon of the aldehyde or ketone, forming a β-nitro alkoxide intermediate. chemistry-reaction.com Subsequent protonation of the alkoxide yields the final β-nitro alcohol product. wikipedia.org

All steps of the Henry reaction are reversible, which can impact the stereochemical outcome. wikipedia.org When a substituted nitroalkane like 1-nitropropane is used, the reaction can generate up to two new stereocenters, leading to the possibility of different diastereomers (syn and anti). rsc.org The stereoselectivity of the Henry reaction can be influenced by various factors, including the choice of base, solvent, and the use of chiral catalysts. rsc.orgrsc.org For instance, certain metal catalysts can coordinate to both the nitronate and the aldehyde, leading to a highly organized transition state that favors the formation of one stereoisomer over the other. rsc.org

Table 2: Key Aspects of the Henry Reaction with Propane, 1-nitro-, ion(1-)

| Aspect | Description |

| Reactants | Propane, 1-nitro-, ion(1-) and an aldehyde or ketone |

| Product | β-Nitro alcohol |

| Mechanism | Nucleophilic addition of the nitronate to the carbonyl group |

| Key Intermediate | β-Nitro alkoxide |

| Stereochemistry | Can produce syn and anti diastereomers; can be controlled with chiral catalysts |

Nitronate ions can undergo C-acylation when treated with suitable acylating agents, such as acyl chlorides or anhydrides, to form α-nitro ketones. organic-chemistry.orgacs.org This reaction provides a direct route to these valuable synthetic intermediates. However, O-acylation can be a competing side reaction, leading to the formation of nitronic acid esters. The selectivity between C- and O-acylation is dependent on the reaction conditions, including the nature of the cation, the solvent, and the acylating agent. nih.govnih.gov Generally, conditions that favor a "free" nitronate ion, such as the use of polar aprotic solvents, tend to promote C-acylation.

Oxidative and Reductive Transformations Involving Nitronate Intermediates

The 1-nitropropanide ion and its corresponding nitroalkane are involved in a variety of oxidative and reductive transformations. The nitro group itself can be reduced to an amine, providing a pathway to β-amino alcohols from the products of the Henry reaction. wikipedia.orgchemistry-reaction.com

Oxidation of nitronate ions can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate (B83412) can convert the nitronate to a carbonyl compound, in a process related to the Nef reaction. stackexchange.com One-electron oxidation of nitronate ions can generate α-nitroalkyl radicals. rsc.orgnih.gov These radical intermediates can then participate in further reactions, such as addition to anions or intramolecular cyclizations. rsc.org The ozonolysis of nitronate anions is another method for their conversion to carbonyl compounds. stackexchange.com

Conversely, the nitro group can be reduced. Catalytic hydrogenation is a common method for the reduction of nitroalkanes to primary amines. wikipedia.org This transformation is particularly useful in multi-step syntheses where the nitro group is used to facilitate a key bond-forming step before being converted to another functional group.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent/Condition | Product |

| Oxidation | Potassium permanganate | Propanal |

| Oxidation | Ozone | Propanal |

| Oxidation | One-electron oxidants (e.g., potassium hexacyanoferrate(III)) | α-Nitroalkyl radical |

| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 1-Propanamine |

Lack of Specific Research Data on Propane, 1-nitro-, ion(1-) Complexes Hinders Article Generation

The available literature on related topics, such as the reactivity of cobalt-nitrosyl or cobalt-peroxo complexes with nitric oxide, does not directly address the chemistry of the 1-propanenitronate ligand and its transition metal complexes. While the broader field of nitronate chemistry is established, specific experimental details and research findings for the 1-propyl derivative are not sufficiently documented to fulfill the requirements of the requested article.

Consequently, due to the lack of specific data on the synthesis, characterization, and oxygenation reactions of transition metal complexes of "Propane, 1-nitro-, ion(1-)", it is not possible to generate the requested article without resorting to speculation or including information on other, unrelated compounds, which would violate the explicit instructions provided. A scientifically accurate and informative article on this specific topic cannot be produced at this time based on the available scientific literature.

Further research in the field of coordination chemistry may, in the future, provide the necessary data to address the specific questions outlined in the user's request.

Advanced Synthetic Methodologies Employing the Propane, 1 Nitro , Ion 1

Catalytic Approaches in Nitronate-Mediated Transformations

The generation of the 1-nitropropan-1-ide ion is typically accomplished in situ through the action of a base. In catalytic asymmetric synthesis, the choice of catalyst is crucial for directing the stereochemical outcome of the reaction. Both organocatalysis and metal-based catalysis have been effectively employed, often relying on non-covalent interactions to assemble the reactants in a chiral environment.

Organocatalysis with Chiral Amine Catalysts

Chiral amines, particularly those derived from natural sources like cinchona alkaloids or amino acids such as proline, have emerged as powerful organocatalysts for reactions involving the 1-nitropropan-1-ide ion. rsc.orgnih.gov These catalysts are central to asymmetric conjugate addition reactions, most notably the Michael addition, where the nitronate adds to α,β-unsaturated compounds. rsc.org

A key strategy involves the use of bifunctional catalysts, which possess both a basic site to generate the nitronate and another functional group to activate the electrophile. metu.edu.tr For instance, research on the Michael addition of 1-nitropropane (B105015) to various trans-β-nitroalkenes has utilized chiral bifunctional organocatalysts based on quinine (B1679958) and squaramide or 2-aminoDMAP moieties. metu.edu.trresearchgate.net In these systems, the basic quinine nitrogen deprotonates the 1-nitropropane, while the squaramide or a similar hydrogen-bonding group activates the nitroalkene electrophile. This dual activation facilitates a highly organized transition state, leading to excellent stereocontrol.

Studies have demonstrated that the reaction of 1-nitropropane with trans-β-nitrostyrene, when catalyzed by a quinine-squaramide organocatalyst, can produce the corresponding 1,3-dinitro adduct with high yields, diastereoselectivities (up to 96:4 dr), and enantioselectivities (up to 95% ee). metu.edu.trresearchgate.net The effectiveness of these catalysts highlights the power of organocatalysis in creating stereogenic centers with high fidelity.

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (% ee, syn) |

|---|---|---|---|---|---|---|

| Quinine-Squaramide | 2 | Toluene | 0 | 94 | 96:4 | 95 |

| Quinine-2-aminoDMAP | 10 | DCM | -20 | 85 | 92:8 | 91 |

| Quinine-Thiourea | 5 | Toluene | -10 | 90 | 95:5 | 93 |

Hydrogen-Bonding Catalysis Involving Nitronate Complexes

Hydrogen-bonding is a fundamental interaction exploited in many catalytic transformations involving the 1-nitropropan-1-ide ion. Catalysts equipped with hydrogen-bond donor motifs, such as thiourea (B124793), urea, or hydroxyl groups, can form non-covalent complexes with the reaction components, thereby lowering the activation energy and controlling the stereochemical pathway. nih.gov

This strategy is particularly effective in bifunctional catalysis, where a single molecule contains both a Brønsted base to form the nitronate and a hydrogen-bonding site to activate the electrophile. researchgate.net The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, serves as a prime example. Chiral thioureas derived from cinchona alkaloids have been developed to catalyze the addition of 1-nitropropane to various imines, yielding β-nitroamines. nih.govacs.org

In a notable study, a novel chiral thiourea derived from hydroquinine (B45883) was used to catalyze the aza-Henry reaction between 1-nitropropane and an isatin-derived ketimine. nih.gov This reaction proceeded with high efficiency, affording the product in 97% yield with excellent diastereoselectivity (97:3 dr) and enantioselectivity (96% ee). nih.gov The success of this reaction is attributed to the ability of the thiourea moiety to form multiple hydrogen bonds with the electrophile, orienting it for a facial-selective attack by the nitronate ion held in proximity by the catalyst's chiral scaffold. nih.govnih.gov

| Catalyst Type | Electrophile | Solvent | Temperature (°C) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (% ee, syn) |

|---|---|---|---|---|---|---|

| Hydroquinine-Thiourea | Isatin-derived N-Boc Ketimine | m-Xylene | -20 | 97 | 97:3 | 96 |

| Takemoto Thiourea | N-Boc-phenylimine | CH₂Cl₂ | -20 | 90 | 88:12 | 95 |

Strategies for Functionalization of the Alpha-Position

The nucleophilic carbon atom of the 1-nitropropan-1-ide ion is a key site for functionalization. Reactions with a range of electrophiles allow for the introduction of various substituents at this alpha-position, primarily through alkylation and acylation reactions. scispace.com

A significant challenge in the alkylation of nitronates is controlling the regioselectivity between C-alkylation and O-alkylation, as the nitronate ion is an ambident nucleophile. unicam.it To overcome this, specific catalytic systems have been devised. Copper-catalyzed thermal redox catalysis has proven effective for the C-alkylation of 1-nitropropane with electrophiles like α-bromocarbonyls and α-bromonitriles. nih.govacs.org For example, a catalyst generated in situ from copper(I) bromide and a diketimine (nacnac) ligand successfully promotes the reaction between 1-nitropropane and ethyl 2-bromovalerate, yielding the β-nitroester product. acs.org

More advanced methods have enabled asymmetric alkylations. A nickel-catalyzed system using a chiral bis(oxazoline) ligand facilitates the asymmetric C-alkylation of 1-nitropropane with racemic α-bromoamides. dicp.ac.cnnih.gov This reaction produces β-nitroamides with high enantioselectivity and good diastereocontrol, providing access to valuable chiral building blocks. dicp.ac.cnnih.gov

| Electrophile | Catalyst System | Product Type | Yield (%) | diastereomeric ratio | enantiomeric excess (% ee) |

|---|---|---|---|---|---|

| Ethyl 2-bromovalerate | CuBr / nacnac ligand | β-Nitroester | 75 | 58:42 | N/A |

| (±)-N-benzyl-2-bromo-N-phenylpropionamide | NiCl₂ / chiral diamine ligand | β-Nitroamide | 96 | 93:7 | 91 |

| 1-Bromocyclohexanecarbonitrile | CuBr / nacnac ligand | β-Cyanonitroalkane | 95 | N/A | N/A |

Synthesis of Complex Molecular Frameworks via Nitronate Chemistry

The 1-nitropropan-1-ide ion serves as a foundational component in the assembly of intricate molecular structures, often through tandem or cycloaddition reactions. scispace.com The dual reactivity of the nitronate adducts—possessing both the newly formed nucleophilic center and the versatile nitro group—allows for subsequent transformations in one-pot sequences.

Tandem reactions leveraging the nitronate ion can rapidly build molecular complexity. For instance, a reaction can be initiated by a Michael addition of the 1-nitropropan-1-ide ion, with the resulting adduct undergoing an intramolecular cyclization or another intermolecular reaction. Such sequences have been used to construct cyclic and heterocyclic frameworks. chim.itscispace.com

Cycloaddition reactions represent another powerful application. The 1-nitropropan-1-ide ion, or more commonly the nitroalkenes derived from its corresponding Henry reaction products, can participate as a component in cycloadditions. sci-rad.com Nitronates themselves can act as 1,3-dipoles, reacting with alkenes to form five-membered heterocycles such as isoxazolidines. More commonly, the reaction of primary nitro compounds like 1-nitropropane with aldehydes can lead, via a dinitro intermediate, to the formation of substituted isoxazole (B147169) derivatives. rsc.org These heterocyclic scaffolds are prevalent in medicinal chemistry and natural products. The versatility of the nitro group, which can be readily converted to amines, ketones, or other functionalities, further enhances the synthetic value of these complex frameworks. nih.gov

Mechanistic Insights into Propane, 1 Nitro , Ion 1 in Chemical Processes

Identification and Characterization of Transient Reaction Intermediates

The transient nature of the 1-nitropropane (B105015) anion necessitates sophisticated analytical techniques for its identification and characterization. As a key intermediate in reactions like the Henry reaction, understanding its structure and behavior is paramount. nih.gov Mechanistic studies often begin with the formation of the nitronate ion, particularly when using alkoxide bases, as the pKa values for nitroalkanes are around 9 in water. nih.gov

Mass Spectrometry-Based Approaches (e.g., ESI-MS, Ion Mobility Separation)

Once generated, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the 1-nitropropane anion, providing structural information. While studies on the fragmentation of the radical cation of 1-nitropropane exist, the specific fragmentation of the anion involves different pathways. researchgate.netepa.gov Gas-phase reactions of deprotonated nitroalkane anions show that their reactivity, and thus fragmentation in collision-induced dissociation, is influenced by the charge distribution between the carbon and oxygen atoms. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to the analysis. This technique separates ions based on their size, shape, and charge in a carrier gas, providing a collision cross-section (CCS) value that offers insight into the ion's three-dimensional structure. nih.gov IM-MS can resolve the 1-nitropropane anion from other isomeric or isobaric species that may be present in a complex reaction mixture, enhancing the confidence in its identification. nih.govsemanticscholar.org Different anions exhibit distinct drift times and peak patterns in ion mobility spectrometry, allowing for their separation and identification. researchgate.net

Photoelectron spectroscopy of the 1-nitropropane anion has been used to determine key energetic properties. The vertical detachment energy (VDE), the energy required to remove an electron without a change in geometry, was found to be 0.92 ± 0.05 eV. aip.orgnih.govresearchgate.net The adiabatic electron affinity (AEA), representing the energy difference between the neutral molecule and the anion in their respective ground states, was determined to be 223 ± 6 meV. aip.orgnih.gov

| Parameter | Value | Source |

| Vertical Detachment Energy (VDE) | 0.92 ± 0.05 eV | aip.orgnih.gov |

| Adiabatic Electron Affinity (AEA) | 223 ± 6 meV | aip.orgnih.gov |

In Situ Spectroscopic Monitoring Techniques

Monitoring reactions in real-time provides direct evidence of transient intermediates. In situ spectroscopic techniques are invaluable for observing the formation and consumption of the 1-nitropropane anion without the need for sample extraction, which could alter its concentration. spectroscopyonline.com

UV-Vis Spectroscopy : Nitronate ions, including the 1-nitropropane anion, possess a distinct chromophore due to their conjugated system, leading to strong absorption in the UV region. This characteristic allows for the monitoring of its concentration during a reaction. For example, the progress of the Henry reaction can be followed by observing the change in absorbance at the specific wavelength corresponding to the nitronate intermediate.

NMR Spectroscopy : While challenging due to the typically low concentration and short lifetime of intermediates, in situ NMR can provide detailed structural information. semanticscholar.orgnih.gov The formation of the 1-nitropropane anion from 1-nitropropane would result in characteristic shifts in the NMR spectrum, particularly for the protons on the α- and β-carbons, reflecting the change in electronic environment upon deprotonation.

Raman and IR Spectroscopy : These vibrational spectroscopy techniques can also be used for in situ monitoring. researchgate.net The formation of the C=N bond and the change in the N-O bonds of the nitronate group result in characteristic vibrational frequencies that differ from the parent nitroalkane, allowing for real-time tracking of the species. spectroscopyonline.comresearchgate.net

Kinetic and Thermodynamic Analysis of Nitronate Reactions

The reactivity of the 1-nitropropane anion is governed by kinetic and thermodynamic factors. The protonation of nitronate anions can be either kinetically or thermodynamically controlled. publish.csiro.au While acidification often leads to the thermodynamically more stable nitro compound, kinetic control can result in the formation of the less stable isomer. publish.csiro.au

Studies on the nitrosation of 1-nitropropane reveal a first-order dependence on the concentration of the nitronic acid (the protonated form of the anion). rsc.org The reaction is believed to proceed through a reversible O-nitroso intermediate that rearranges to the final C-nitroso product. rsc.org

In the context of the Henry reaction between benzaldehyde (B42025) and nitropropane, the modeling of the reaction begins from the nitronate ion. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to calculate the free energies of activation for this reaction. nih.gov

| Reaction System | Solvent | Calculated Free Energy of Activation (ΔG‡) | Note | Source |

| Benzaldehyde + 1-Nitropropane Anion | Water | ~18 kcal/mol | Agrees well with experimental results. | nih.gov |

| Benzaldehyde + 1-Nitropropane Anion | DMSO | ~16 kcal/mol | Reaction is faster than in water. | nih.gov |

The thermodynamic stability of nitronate anions governs the equilibrium composition when an equimolar amount of base is used in reactions like epimerization. cdnsciencepub.com This contrasts with catalytic amounts of base, where the stability of the neutral nitro compounds dictates the outcome. cdnsciencepub.com

Solvent Effects on Reaction Rates and Transition States

The solvent plays a critical role in influencing the rates of reactions involving ionic species like the 1-nitropropane anion by differentially solvating the reactants and the transition state. wikipedia.orgiupac.org An increase in solvent polarity can either accelerate or decrease reaction rates, depending on whether the charge is more or less developed in the activated complex compared to the reactants. wikipedia.org

For the Henry reaction involving the 1-nitropropane anion and benzaldehyde, the reaction proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is because the hydrogen bonds between water and the nitronate reactant are weakened in the transition state, which has a more delocalized charge. nih.gov In DMSO, the corresponding ion-dipole interactions are weakened to a lesser extent, leading to a lower activation barrier. nih.gov

| Solvent | Interaction Type | Change in Solvation Energy (Reactant to TS) | Effect on Reaction Rate | Source |

| Water | Hydrogen Bonding | Weakened by ~4 kcal/mol | Slower | nih.gov |

| DMSO | Ion-Dipole | Weakened by ~3 kcal/mol | Faster | nih.gov |

This differential solvation highlights how protic solvents like water can strongly stabilize the localized charge on the reactant nitronate ion, increasing the energy required to reach the more charge-delocalized transition state. nih.gov Aprotic polar solvents like DMSO, while still stabilizing the reactant, have a less pronounced effect, resulting in a faster reaction. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Nitronate Reactions

The quest for more efficient and selective chemical transformations has spurred significant research into novel catalytic systems for reactions involving the 1-nitropropanate ion. A primary focus is on asymmetric catalysis to control the stereochemical outcome of reactions such as the Henry (nitroaldol) and Michael addition reactions, which are fundamental for constructing complex chiral molecules.

Recent breakthroughs have highlighted the efficacy of chiral bifunctional organocatalysts. For instance, quinine-based squaramide catalysts have proven to be highly effective in promoting the conjugate addition of 1-nitropropane (B105015) to various nitroalkenes. metu.edu.tr These catalysts, operating through a general acid/base mechanism, can deprotonate 1-nitropropane to form the nitronate ion while simultaneously activating the electrophile through hydrogen bonding. researchgate.net This dual activation within a chiral environment leads to excellent enantioselectivity and diastereoselectivity, achieving up to 95% enantiomeric excess (ee) with catalyst loadings as low as 2 mol%. metu.edu.tr

Similarly, metal-based chiral catalysts are being developed with remarkable success. An easily prepared N,N'-dioxide/Cu(I) complex has been shown to catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes, including 1-nitropropane. nih.govacs.org This system affords anti-β-nitroalcohols in high yields and with high enantioselectivities (up to 97% ee). nih.gov Another notable system involves a C1-symmetric chiral diamine ligand in copper-catalyzed asymmetric nitroaldol reactions, which has been successfully applied to reactions with 1-nitropropane. nih.govrsc.org The development of such catalysts that are stable and recoverable is also a key trend, enhancing their practical utility. nih.govrsc.org

The table below summarizes key findings for some of these novel catalytic systems in reactions involving 1-nitropropane.

| Catalyst System | Reaction Type | Key Findings | Reference |

| Quinine-based Squaramide | Michael Addition | Up to 95% ee and 96:4 syn/anti diastereomeric ratio. | metu.edu.tr |

| N,N'-Dioxide/Cu(I) Complex | Henry Reaction | Up to 97% ee and 16.7:1 anti/syn diastereomeric ratio. | nih.govacs.org |

| C1-symmetric Diamine/Cu | Henry Reaction | Excellent enantioselectivities and good diastereoselectivities. | nih.govrsc.org |

| P-Spirocyclic Tetra-aminophosphonium Salts | Henry Reaction | Up to 99% ee and 19:1 anti/syn diastereomeric ratio. | nih.gov |

Application in Materials Science and Green Chemistry

The functional versatility of the 1-nitropropanate ion and its parent compound, 1-nitropropane, is paving the way for their use in innovative applications beyond traditional organic synthesis, particularly in materials science and green chemistry.

In the field of materials science, nitroalkanes serve as valuable precursors for functional materials. A notable example is the synthesis of the energetic plasticizer, 1,3-diazido-2-ethyl-2-nitropropane (DAENP). researchgate.nettandfonline.com The synthesis begins with the condensation of 1-nitropropane with formaldehyde, demonstrating a direct application of its reactivity to create a molecule with specific material properties. researchgate.nettandfonline.com DAENP is designed for use in propellants and is compatible with energetic binders like glycidyl (B131873) azide (B81097) polymer (GAP). researchgate.nettandfonline.com The nitro group in such molecules is crucial to their high energy output. researchgate.nettandfonline.com Furthermore, nitroalkanes are used as solvents for polymers and as chain-transfer agents in radical polymerization, indicating their utility in polymer manufacturing. researchgate.net

From a green chemistry standpoint, the focus is on developing more sustainable and atom-economical reactions. The concept of atom economy is crucial, aiming to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. um-palembang.ac.idwikipedia.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step, exemplify this principle. nih.gov The 1-nitropropanate ion is an ideal candidate for such reactions, enabling the efficient construction of complex molecules. nih.gov Moreover, the development of catalytic reactions, such as the Henry and Michael reactions discussed previously, aligns with green chemistry principles by replacing stoichiometric reagents with more efficient catalytic amounts. nih.gov The pursuit of reactions that can be conducted in environmentally benign solvents or even under solvent-free conditions is another active area of research.

Advanced Computational Modeling for Predictive Reactivity

Advanced computational modeling has become an indispensable tool for gaining deep mechanistic insights and predicting the reactivity and selectivity of chemical reactions. For the 1-nitropropanate ion, methods like Density Functional Theory (DFT) are extensively used to unravel the intricacies of its reactions.

Computational studies have been instrumental in understanding the mechanism of organocatalyzed reactions. For instance, DFT calculations have helped to elucidate the role of cooperative hydrogen bonding in dual-catalyst systems, such as those employing proline and cinchona-thiourea for Michael addition cascades. rsc.org These models can identify the specific non-covalent interactions responsible for stabilizing the transition state and dictating the stereochemical outcome, explaining the high enantioselectivities observed experimentally. rsc.orgcomporgchem.com By analyzing the energies of different reaction pathways and transition states, researchers can predict which diastereomer or enantiomer will be preferentially formed.

These computational models are not only descriptive but also predictive. They can be used to rationalize why certain catalysts are more effective than others and to guide the design of new, more efficient catalysts. For example, modeling can predict the product ratios in competing reaction pathways, such as the SN2 reaction of the ambident nitrite (B80452) ion which can lead to both nitroalkanes and alkyl nitrites. acs.org The ability to computationally screen potential catalysts and reaction conditions can significantly accelerate the discovery of new synthetic methodologies. Furthermore, computational studies are vital for understanding the cycloaddition reactions of nitronates, helping to explain the observed chemospecificity and diastereospecificity. mdpi.com

The synergy between experimental work and advanced computational modeling is thus a key driver of future innovation in the chemistry of the propane (B168953), 1-nitro-, ion(1-), enabling a more rational and efficient approach to catalyst design and reaction development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.